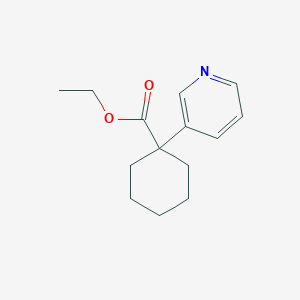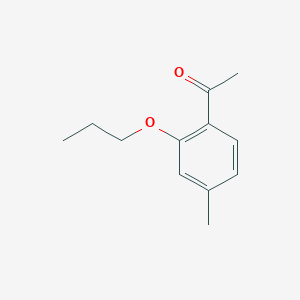![molecular formula C13H17NO3 B15163340 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one CAS No. 143212-75-3](/img/structure/B15163340.png)
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dihydroxyphenyl group, which imparts unique reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one typically involves the reaction of 3,4-dihydroxyphenylethylamine with pent-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation of the dihydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions[][4].
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mécanisme D'action
The mechanism of action of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylethanol: Shares the dihydroxyphenyl group but lacks the amino and pentenone moieties.
Dopamine: Contains a similar dihydroxyphenyl structure but differs in its overall molecular framework.
Uniqueness
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is unique due to its combination of the dihydroxyphenyl group with an amino and pentenone structure, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
143212-75-3 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-[2-(3,4-dihydroxyphenyl)ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO3/c1-9(7-10(2)15)14-6-5-11-3-4-12(16)13(17)8-11/h3-4,7-8,14,16-17H,5-6H2,1-2H3 |
Clé InChI |
AGZCVMLWQKHNHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)NCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


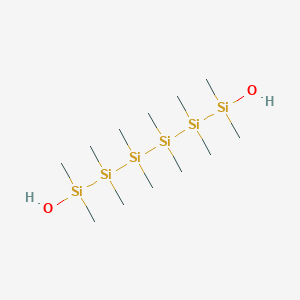
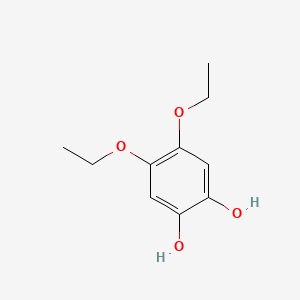
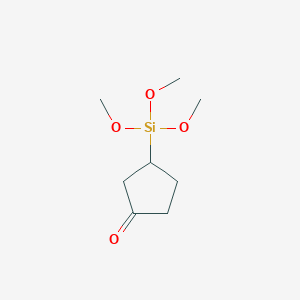
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
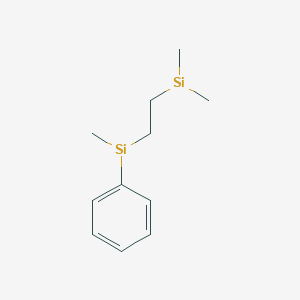


![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
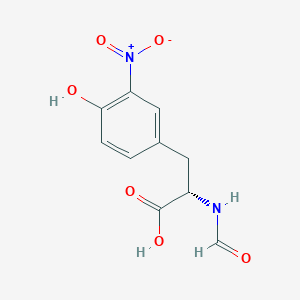
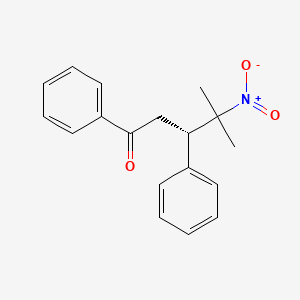
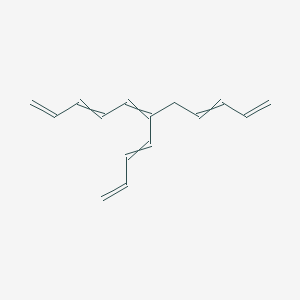
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
